

# Dibutylammonium Acetate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Dibutylammonium Acetate*

Cat. No.: *B050536*

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An In-depth Examination of the Structure, Properties, and Synthesis of a Versatile Ion-Pairing Agent

**Dibutylammonium acetate** is an ionic compound that has garnered significant attention in analytical and synthetic chemistry. Comprising a dibutylammonium cation and an acetate anion, this salt is widely utilized as a phase transfer catalyst and, most notably, as a volatile ion-pairing agent in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1] Its ability to enhance the retention and separation of acidic molecules makes it an invaluable tool for drug development professionals and researchers in the pharmaceutical and agrochemical sectors.[1]

This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and synthesis of **dibutylammonium acetate**, tailored for a scientific audience.

## Chemical Structure and Formula

**Dibutylammonium acetate** is the product of a classic Brønsted-Lowry acid-base neutralization reaction between the secondary amine, dibutylamine, and the weak carboxylic acid, acetic acid.[2] The proton ( $H^+$ ) from the carboxylic acid group of acetic acid is transferred to the lone pair of electrons on the nitrogen atom of dibutylamine. This transfer results in the formation of the dibutylammonium cation  $[(CH_3CH_2CH_2CH_2)_2NH_2^+]$  and the acetate anion  $[CH_3COO^-]$ .

The molecular formula of the resulting salt is  $C_{10}H_{23}NO_2$ , derived from its constituent components: dibutylamine ( $C_8H_{19}N$ ) and acetic acid ( $C_2H_4O_2$ ).<sup>[2]</sup>

- IUPAC Name: dibutylazanium;acetate<sup>[3]</sup>
- Synonyms: Dibutylamine Acetate, Di-n-butylammonium Acetate, IPC-DBAA<sup>[2]</sup>
- CAS Number: 19070-91-8<sup>[1]</sup>
- Canonical SMILES: CCCC[NH2+]CCCC.CC(=O)[O-]<sup>[3]</sup>

## Physicochemical Properties

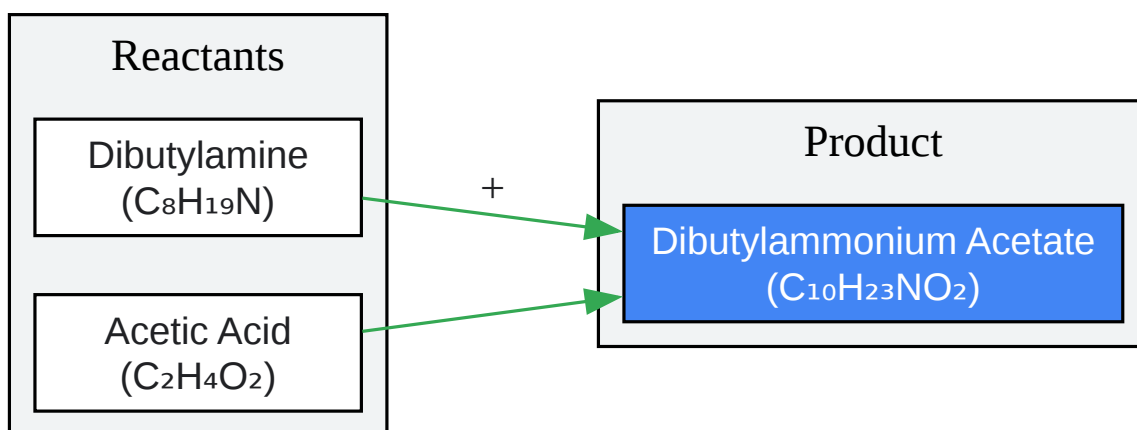
The properties of **dibutylammonium acetate** are dictated by its ionic nature and the alkyl chains of the cation. It is typically supplied as a colorless, clear liquid, often as a solution in water (e.g., 0.5 mol/L).<sup>[1]</sup> Its volatility is a key characteristic that makes it suitable for LC-MS applications, as it can be readily removed in the gas phase, minimizing ion source contamination.<sup>[2]</sup>

A summary of its key quantitative data is presented below.

Property	Value	Source(s)
Molecular Weight	189.30 g/mol	[2]
Molecular Formula	C <sub>10</sub> H <sub>23</sub> NO <sub>2</sub>	[2]
Appearance	Colorless, clear liquid	[1]
Melting Point	45.0 °C	[4]
Refractive Index (n <sub>20/D</sub> )	1.348	
pKa (Conjugate Acid)	~11.25 - 11.31 (for Dibutylammonium ion)	[5][6]
pKa (Acid)	~4.76 (for Acetic Acid in H <sub>2</sub> O)	[3]
Solubility	Soluble in water and DMSO	[4]
Storage Temperature	2 - 8 °C or Room Temperature (<15°C)	[1]

## Formation Pathway and Synthesis

The synthesis of **dibutylammonium acetate** is a direct and high-yield acid-base neutralization. This reaction is exothermic and results in the formation of the salt.



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**Caption:** Formation of **Dibutylammonium Acetate** via neutralization.

## Experimental Protocol: General Methodology

The laboratory synthesis of **dibutylammonium acetate** is based on a straightforward stoichiometric reaction.<sup>[2]</sup> The following protocol describes the general procedure.

Materials:

- Dibutylamine ( $\text{C}_8\text{H}_{19}\text{N}$ )
- Glacial Acetic Acid ( $\text{C}_2\text{H}_4\text{O}_2$ )
- Appropriate solvent (optional, e.g., a non-hydrogen-bonding solvent)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer

Procedure:

- **Stoichiometric Calculation:** Calculate the required mass or volume of dibutylamine and acetic acid for a 1:1 molar ratio.
- **Reaction Setup:** Place the calculated amount of dibutylamine—the base—into a round-bottom flask equipped with a magnetic stir bar.
- **Acid Addition:** Add the acetic acid to a dropping funnel. Begin stirring the dibutylamine and add the acetic acid dropwise to control the exothermic reaction. An ice bath can be used to moderate the temperature if necessary.
- **Reaction Completion:** Allow the mixture to stir at room temperature for a set period (e.g., 1 hour) to ensure the reaction goes to completion.<sup>[7]</sup>
- **Purification (if necessary):** For high-purity applications, any excess reactants or solvent can be removed under reduced pressure. The final product is typically a clear liquid or a low-

melting-point solid.[2][7]

This protocol yields a high-purity product suitable for demanding analytical applications such as ion-pair chromatography.[2]

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